N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine
Description
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyrimidine ring, a thiazole ring, and a methoxy group
Properties
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-14(10-11-4-3-5-12-10)7-8-6-9(15-2)13-16-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPIVWSUPDPQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NS1)OC)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting the methoxylated thiazole with a suitable nitrile or amidine under acidic or basic conditions.
Final Coupling: The final step involves coupling the pyrimidine intermediate with a methylamine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyl-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine
- N-[(3-ethoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine
- N-[(3-chloro-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine
Uniqueness
N-[(3-methoxy-1,2-thiazol-5-yl)methyl]-N-methylpyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
